methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 6,7-dimethoxy-1-tetralone with 2-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to cyclization and esterification reactions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the brain, modulating their activity and leading to antidepressant effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Shares a similar core structure but lacks the nitrophenyl group.
1-Methyl-3,4-dihydroisoquinoline: A simpler analog with fewer substituents.
6,7-Dimethoxy-1-(5-methoxy-2-nitrophenyl)-2-(2-phenoxyethyl)-3,4-dihydroisoquinoline: Contains additional substituents on the phenyl ring.
Uniqueness
Methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitrophenyl groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C19H20N2O6 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H20N2O6/c1-25-16-10-12-8-9-20(19(22)27-3)18(14(12)11-17(16)26-2)13-6-4-5-7-15(13)21(23)24/h4-7,10-11,18H,8-9H2,1-3H3 |
InChI Key |
QRVHIAHITXAEKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)OC)C3=CC=CC=C3[N+](=O)[O-])OC |
Origin of Product |
United States |
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